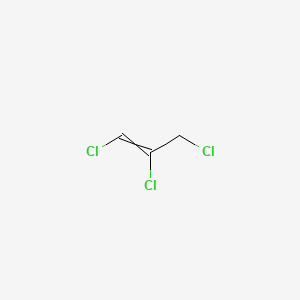

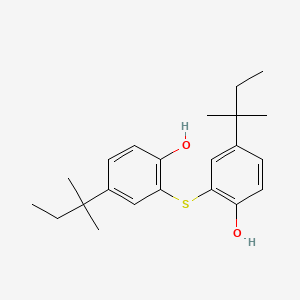

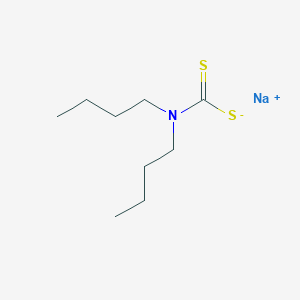

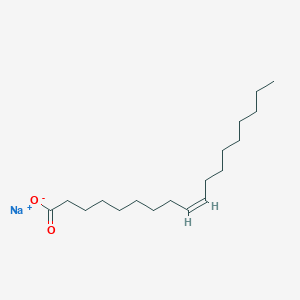

![molecular formula C18H14N3NaO3S B7822144 sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

omega-3 fatty acids . Omega-3 fatty acids are polyunsaturated fatty acids that play a crucial role in human physiology. They are essential nutrients that the body cannot produce on its own and must be obtained through diet or supplements. The three main types of omega-3 fatty acids involved in human physiology are alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid .

準備方法

Synthetic Routes and Reaction Conditions

Omega-3 fatty acids can be synthesized through various chemical processes. One common method involves the extraction of these fatty acids from natural sources such as fish oil or algae. The extraction process typically involves the use of solvents and purification techniques to isolate the desired fatty acids.

Industrial Production Methods

Industrial production of omega-3 fatty acids often involves large-scale extraction from marine sources. Fish oil is a primary source, and the extraction process includes steps such as pressing, centrifugation, and molecular distillation to obtain high-purity omega-3 fatty acids. Algal oil is another significant source, especially for vegetarian and vegan supplements .

化学反応の分析

Types of Reactions

Omega-3 fatty acids undergo various chemical reactions, including:

Oxidation: Omega-3 fatty acids are prone to oxidation due to their multiple double bonds. This reaction can lead to the formation of peroxides and other oxidative products.

Hydrogenation: This process involves the addition of hydrogen to the double bonds, converting unsaturated fatty acids into saturated ones.

Esterification: Omega-3 fatty acids can react with alcohols to form esters, which are often used in supplements for better stability and absorption.

Common Reagents and Conditions

Oxidation: Oxygen, light, and heat are common factors that promote the oxidation of omega-3 fatty acids.

Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel are used in this reaction.

Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.

Major Products Formed

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated fatty acids.

Esterification: Fatty acid esters.

科学的研究の応用

Omega-3 fatty acids have a wide range of applications in scientific research:

Chemistry: Used as standards in analytical chemistry for the identification and quantification of fatty acids.

Biology: Studied for their role in cell membrane structure and function.

Medicine: Extensively researched for their potential benefits in cardiovascular health, anti-inflammatory properties, and cognitive function.

Industry: Used in the production of dietary supplements, functional foods, and pharmaceuticals.

作用機序

Omega-3 fatty acids exert their effects through several mechanisms:

Anti-inflammatory Effects: They reduce the production of pro-inflammatory eicosanoids and cytokines.

Cell Membrane Fluidity: They incorporate into cell membranes, affecting membrane fluidity and receptor function.

Gene Expression: They influence the expression of genes involved in lipid metabolism and inflammation.

類似化合物との比較

Similar Compounds

Omega-6 Fatty Acids: Another class of polyunsaturated fatty acids that are essential for human health but have different physiological roles.

Monounsaturated Fatty Acids: Fatty acids with a single double bond, such as oleic acid.

Uniqueness

Omega-3 fatty acids are unique due to their multiple double bonds and their significant role in reducing inflammation and supporting cardiovascular health. Unlike omega-6 fatty acids, which are more prevalent in the typical diet, omega-3 fatty acids often need to be supplemented to achieve optimal health benefits .

特性

IUPAC Name |

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVYOYVMOZFHIU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。